{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride
Description
Historical Context of Benzoxazole-Morpholine Hybrid Compounds in Medicinal Chemistry
The integration of benzoxazole and morpholine moieties into single molecular entities traces its origins to the early 2000s, when researchers began systematically exploring heterocyclic hybrids to overcome limitations of monofunctional drug candidates. Benzoxazole, a bicyclic aromatic system comprising fused benzene and oxazole rings, has long been valued for its ability to participate in π-π stacking and hydrogen-bonding interactions with biological targets. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, emerged as a versatile scaffold for improving aqueous solubility and metabolic stability due to its amphiphilic character.
Early breakthroughs in this field include the development of 2-morpholinobenzo[d]oxazole derivatives, which demonstrated enhanced bioavailability compared to non-hybrid analogs. A pivotal advancement came with the recognition that appending basic amine side chains to these hybrids could further modulate their physicochemical and target-binding properties. For instance, the introduction of ethylamine substituents, as seen in {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride, was inspired by structure-activity relationship studies showing that such modifications improve blood-brain barrier penetration in neuroactive compounds.
Table 1: Key Structural Milestones in Benzoxazole-Morpholine Hybrid Development
The evolution of synthetic methodologies has been equally critical. Early routes relied on copper-catalyzed coupling reactions, which often suffered from limited functional group tolerance. The advent of ionic liquid-mediated catalysis, particularly using reagents like N-iodomorpholine hydroiodide and tert-butyl hydroperoxide (TBHP), revolutionized access to these hybrids by enabling regioselective amination under mild conditions. These technical advances laid the groundwork for the precise structural engineering exemplified by this compound.
Rationale for Structural Hybridization in Neuropharmacological Agent Development
The molecular architecture of this compound embodies three strategic design elements:
- Benzoxazole Core : Serves as a planar aromatic platform for interacting with hydrophobic binding pockets in enzymatic targets. Quantum mechanical calculations suggest the oxazole nitrogen participates in charge-transfer interactions with electron-deficient biological substrates.
- Morpholine Ring : Introduces conformational restraint while providing hydrogen-bond acceptors (oxygen) and donors (protonated nitrogen in acidic environments). This dual functionality enhances both target affinity and water solubility.
- Ethylamine Side Chain : The primary amine, rendered as a dihydrochloride salt, confers pH-dependent solubility and introduces a positively charged moiety for ionic interactions with negatively charged membrane surfaces or target proteins.
Table 2: Comparative Physicochemical Properties of Hybrid Components
| Component | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Benzoxazole | 2.1 | 0 | 3 |
| Morpholine | -0.8 | 1 | 2 |
| Ethylamine (salt) | -1.2 | 2 | 1 |
The hybridization strategy achieves a delicate balance between lipophilicity and hydrophilicity, with calculated partition coefficients (logP) suggesting optimal membrane permeability for central nervous system targets. Molecular dynamics simulations indicate that the morpholine ring adopts a chair conformation in aqueous environments, positioning its oxygen atom for water molecule coordination while maintaining the benzoxazole core in a target-engaged orientation.
Recent synthetic innovations have further enhanced the viability of such hybrids. The use of acetic acid as a co-solvent in ionic liquid-mediated reactions prevents unwanted side reactions at the morpholine nitrogen, ensuring high regioselectivity during the installation of amine side chains. This methodological refinement was crucial for achieving the precise substitution pattern observed in this compound.
The structural complexity of these hybrids necessitates advanced analytical characterization. Nuclear Overhauser effect spectroscopy (NOESY) has proven particularly valuable for confirming the spatial relationship between the morpholine ring and benzoxazole core in solution-phase studies. Mass spectrometric analysis of the dihydrochloride salt reveals characteristic isotopic patterns consistent with dual chlorine atoms, providing a definitive fingerprint for quality control purposes.
Properties
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.2ClH/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13;;/h1-4,10H,5-9,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAVNAQRZJIDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3O2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor.
Linking the Benzoxazole and Morpholine Rings: The final step involves the formation of the ethylamine chain, which links the benzoxazole and morpholine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride with structurally related benzoxazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity (%) | Key Structural Differences |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₈Cl₂N₄O₂ (est.) | 187.05* | EN300-736001 | 95 | Morpholine ring, dihydrochloride salt |
| [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride | C₉H₁₁ClN₂O | 198.65 | 1332530-19-4 | N/A | Simpler ethylamine chain, single hydrochloride |
| 2-Piperazin-1-yl-1,3-benzoxazole-5-sulfonamide | C₁₁H₁₂N₄O₃S | 296.30 | N/A | N/A | Piperazine substituent, sulfonamide group |
| Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride | C₆H₄N₂OS (est.) | 152.18 | N/A | N/A | Triazole ring, methylamine group |
*Note: The molecular weight of the target compound (187.05 g/mol) conflicts with expectations for its structure; this value may be erroneous.
Key Observations:
- Morpholine vs. Piperazine : The target compound’s morpholine ring (O and N in a six-membered ring) contrasts with the piperazine (two N atoms in a six-membered ring) in 2-piperazin-1-yl-1,3-benzoxazole-5-sulfonamide. Morpholine’s oxygen may enhance hydrogen bonding, affecting solubility and target binding .
- Salt Forms : The dihydrochloride salt of the target compound likely improves aqueous solubility compared to the single hydrochloride in [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride .
- Aromatic Systems : Benzoxazole derivatives with additional aromatic substituents (e.g., sulfonamide or triazole groups) exhibit varied electronic properties, influencing reactivity and bioactivity .
Functional and Application Differences
- [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride : Simpler structure with fewer synthetic steps; may serve as a precursor for more complex analogs .
Research Findings and Limitations
- Synthetic Challenges : The morpholine-benzoxazole hybrid in the target compound likely requires multi-step synthesis, increasing cost and reducing scalability .
- Biological Activity : Benzoxazole derivatives are explored for antimicrobial and anticancer properties, but the target compound’s discontinuation implies suboptimal performance in screening assays compared to analogs .
- Data Consistency Issues : Discrepancies in molecular weight ( vs. 3) highlight the need for verification from authoritative sources.
Biological Activity
The compound {2-[4-(1,3-benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride, with CAS Number 1609403-31-7, is a derivative of benzoxazole known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole ring fused with a morpholine side chain, which influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 273.30 g/mol |
| CAS Number | 1609403-31-7 |
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors involved in critical biological pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Key Findings:
- In Vitro Studies : It demonstrated inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
- Mechanism of Action : Molecular docking studies suggest that it may interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research.
Case Study
A study evaluated the cytotoxicity of various benzoxazole derivatives, including this compound, against cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia). Results indicated that the compound exhibited selective cytotoxicity without significant toxicity to normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| K562 | 12.5 |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1,3-Benzoxazol-2-yl)ethylamine | Benzoxazole ring | Different substitution pattern |
| 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine | Variation in alkyl chain length | Structural variation affecting reactivity |
| 2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamine | Chlorine substitution on benzoxazole | Halogen substitution influencing activity |
Pharmacokinetics
The pharmacokinetics of this compound indicate that it is metabolized primarily in the liver through phase I and phase II metabolic reactions. Its stability over time suggests minimal degradation under laboratory conditions.
Q & A
Q. What are the recommended synthetic routes for {2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a benzoxazole precursor with a morpholine derivative under reflux conditions. For example, analogous benzoxazole derivatives are synthesized via condensation reactions using glacial acetic acid as a catalyst, followed by dihydrochloride salt formation with HCl gas . Key parameters to optimize include:
- Reaction Time: Extended reflux (4–6 hours) ensures complete conversion.
- Catalyst: Acetic acid enhances electrophilic substitution in benzoxazole ring formation.
- Purification: Recrystallization from ethanol or acetonitrile improves purity (≥95% as reported in CAS EN300-736001) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the presence of the benzoxazole proton (δ 8.1–8.3 ppm) and morpholine ethylene groups (δ 3.4–3.7 ppm).
- HPLC-MS: Assess purity (≥95%) and verify molecular weight (187.05 g/mol) .
- X-ray Crystallography: Resolve crystal structure for unambiguous confirmation, as done for related benzoxazole-morpholine hybrids .
Q. What stability factors must be considered during storage and handling?
Methodological Answer:
- Moisture Sensitivity: Store in desiccators under nitrogen due to hygroscopic dihydrochloride salt properties.
- Temperature: Long-term stability at –20°C is recommended, similar to structurally related benzoxazole derivatives .
- Light Exposure: Protect from UV light to prevent benzoxazole ring degradation.
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?
Methodological Answer: Benzoxazole derivatives exhibit antitumor and antimicrobial activity via DNA intercalation or enzyme inhibition. For this compound:
Q. What structural modifications enhance the compound's bioactivity, and how can structure-activity relationships (SAR) be explored?
Methodological Answer:
- Morpholine Substitution: Replace morpholine with piperazine to alter lipophilicity and binding affinity.
- Benzoxazole Functionalization: Introduce electron-withdrawing groups (e.g., Cl, NO2) at the 6-position to improve cytotoxicity .
- SAR Workflow: Synthesize analogs, compare IC50 values, and correlate with computational docking studies (e.g., AutoDock Vina) .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies may arise from:
- Purity Variability: Validate compound purity via HPLC before assays (e.g., 95% purity in CAS EN300-736001 vs. lower grades) .
- Assay Conditions: Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Statistical Analysis: Use ANOVA to assess significance across replicates.
Q. What advanced analytical methods are critical for studying degradation products or metabolites?
Methodological Answer:
- LC-HRMS: Identify degradation products under stress conditions (e.g., acidic hydrolysis).
- Metabolite Profiling: Incubate with liver microsomes and analyze via UPLC-QTOF, focusing on demethylation or oxidation of the morpholine ring .
Q. How can the compound’s fluorescence properties be exploited in cellular imaging?
Methodological Answer: Benzoxazole derivatives exhibit solvatochromic fluorescence. For this compound:
- Live-Cell Imaging: Use confocal microscopy with λex = 350 nm and λem = 450 nm.
- Probe Design: Conjugate with targeting moieties (e.g., folate) for cancer cell-specific imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
